molecular formula C23H27N3O3 B7539324 3-[[2-(4-benzoylpiperidin-1-yl)acetyl]amino]-N,N-dimethylbenzamide

3-[[2-(4-benzoylpiperidin-1-yl)acetyl]amino]-N,N-dimethylbenzamide

Cat. No. B7539324
M. Wt: 393.5 g/mol
InChI Key: IMHNLGMFYHBJEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[2-(4-benzoylpiperidin-1-yl)acetyl]amino]-N,N-dimethylbenzamide, also known as BAPTA-AM, is a cell-permeable calcium chelator that is widely used in scientific research. It has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in many different areas of research.

Mechanism of Action

3-[[2-(4-benzoylpiperidin-1-yl)acetyl]amino]-N,N-dimethylbenzamide works by binding to calcium ions and preventing their release from intracellular stores. This can have a variety of effects on cellular processes, depending on the specific pathway being studied. In general, however, 3-[[2-(4-benzoylpiperidin-1-yl)acetyl]amino]-N,N-dimethylbenzamide is able to modulate calcium signaling in a way that allows researchers to investigate the role of this important second messenger in various physiological and pathological processes.
Biochemical and Physiological Effects:
3-[[2-(4-benzoylpiperidin-1-yl)acetyl]amino]-N,N-dimethylbenzamide has been shown to have a variety of biochemical and physiological effects, including the modulation of calcium signaling pathways, the inhibition of neurotransmitter release, and the regulation of gene expression. It has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potentially valuable therapeutic agent in the treatment of various diseases and conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[[2-(4-benzoylpiperidin-1-yl)acetyl]amino]-N,N-dimethylbenzamide is its ability to permeate cell membranes and chelate intracellular calcium ions. This makes it a valuable tool for investigating calcium signaling pathways and their role in various cellular processes. However, 3-[[2-(4-benzoylpiperidin-1-yl)acetyl]amino]-N,N-dimethylbenzamide also has some limitations, including its potential toxicity and the need for careful dosing and handling.

Future Directions

There are many potential future directions for research involving 3-[[2-(4-benzoylpiperidin-1-yl)acetyl]amino]-N,N-dimethylbenzamide. Some possible areas of investigation include the development of new therapeutic agents based on 3-[[2-(4-benzoylpiperidin-1-yl)acetyl]amino]-N,N-dimethylbenzamide, the study of calcium signaling in different disease states, and the investigation of the role of calcium in aging and neurodegenerative diseases. Additionally, there is ongoing research into the development of new chelators and other compounds that may be able to modulate calcium signaling in novel ways.

Synthesis Methods

3-[[2-(4-benzoylpiperidin-1-yl)acetyl]amino]-N,N-dimethylbenzamide is typically synthesized using a multi-step process that involves the reaction of a benzoylpiperidine derivative with an amino acid, followed by the addition of a dimethylbenzamide group. The resulting compound is then purified and converted into the cell-permeable form by the addition of an acetoxymethyl (AM) group.

Scientific Research Applications

3-[[2-(4-benzoylpiperidin-1-yl)acetyl]amino]-N,N-dimethylbenzamide is used in a wide variety of scientific research applications, including neuroscience, cell biology, and pharmacology. It is commonly used to study calcium signaling pathways, as it is able to chelate intracellular calcium ions and prevent their release. This allows researchers to investigate the role of calcium signaling in various cellular processes, including neurotransmitter release, muscle contraction, and gene expression.

properties

IUPAC Name

3-[[2-(4-benzoylpiperidin-1-yl)acetyl]amino]-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-25(2)23(29)19-9-6-10-20(15-19)24-21(27)16-26-13-11-18(12-14-26)22(28)17-7-4-3-5-8-17/h3-10,15,18H,11-14,16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHNLGMFYHBJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[2-(4-benzoylpiperidin-1-yl)acetyl]amino]-N,N-dimethylbenzamide

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